Nezulcitinib
Overview
Description
Nezulcitinib is a lung-selective pan-Janus kinase inhibitor designed for inhaled delivery. It has been primarily investigated for its potential to treat acute lung injury associated with severe COVID-19. This compound works by inhibiting the activity of Janus kinases, which are enzymes involved in the signaling pathways that regulate immune responses and inflammation .
Preparation Methods
The synthetic routes and reaction conditions for nezulcitinib are proprietary and detailed information is not publicly available. it is known that this compound is a synthetic organic compound, and its preparation likely involves multiple steps of organic synthesis, including the formation of its core structure and subsequent functionalization .
Chemical Reactions Analysis
Nezulcitinib, as a synthetic organic compound, can undergo various chemical reactions. These include:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.
Scientific Research Applications
Nezulcitinib has been extensively studied for its potential therapeutic applications, particularly in the treatment of severe COVID-19. It has shown favorable safety and potential efficacy signals in clinical trials, supporting its progression to further studies . The compound’s ability to inhibit Janus kinases makes it a promising candidate for treating conditions characterized by excessive inflammation and immune responses. Beyond COVID-19, this compound’s applications in other inflammatory and autoimmune diseases are being explored .
Mechanism of Action
Nezulcitinib exerts its effects by inhibiting the activity of Janus kinases (JAK1, JAK2, JAK3, and TYK2). These enzymes play a crucial role in the signaling pathways of various cytokines, which are molecules that regulate immune responses and inflammation. By blocking these pathways, this compound reduces the production of pro-inflammatory cytokines and mitigates the excessive immune response seen in conditions like severe COVID-19 . This targeted inhibition helps to control inflammation in the lungs while minimizing systemic immunosuppression .
Comparison with Similar Compounds
Nezulcitinib is part of a class of compounds known as Janus kinase inhibitors. Similar compounds include:
Baricitinib: An oral JAK1/2 inhibitor used in combination with antiviral treatments for COVID-19.
Ruxolitinib: Another JAK1/2 inhibitor used for treating myelofibrosis and polycythemia vera.
Tofacitinib: A JAK1/3 inhibitor used for treating rheumatoid arthritis and ulcerative colitis. What sets this compound apart is its lung-selective delivery method, which aims to provide targeted treatment for lung inflammation while reducing systemic side effects
This compound’s unique inhaled delivery and broad inhibition of all JAK isoforms make it a promising candidate for treating severe respiratory conditions, particularly those involving excessive inflammation .
Properties
IUPAC Name |
[3-(dimethylamino)azetidin-1-yl]-[(6S)-2-[6-(2-ethyl-4-hydroxyphenyl)-1H-indazol-3-yl]-5-propan-2-yl-3,4,6,7-tetrahydroimidazo[4,5-c]pyridin-6-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37N7O2/c1-6-18-11-21(38)8-10-22(18)19-7-9-23-24(12-19)33-34-28(23)29-31-25-13-27(37(17(2)3)16-26(25)32-29)30(39)36-14-20(15-36)35(4)5/h7-12,17,20,27,38H,6,13-16H2,1-5H3,(H,31,32)(H,33,34)/t27-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIIUJSNIKEMCK-MHZLTWQESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)O)C2=CC3=C(C=C2)C(=NN3)C4=NC5=C(N4)CN(C(C5)C(=O)N6CC(C6)N(C)C)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C=CC(=C1)O)C2=CC3=C(C=C2)C(=NN3)C4=NC5=C(N4)CN([C@@H](C5)C(=O)N6CC(C6)N(C)C)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37N7O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2412496-23-0 | |
Record name | Nezulcitinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2412496230 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NEZULCITINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CXA4I8AH6A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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